

# Head-to-Head Comparison: AZD9560 vs. Tofacitinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZ960    |           |
| Cat. No.:            | B1684624 | Get Quote |

A comprehensive head-to-head comparison between AZD9560 and tofacitinib is not currently possible due to the limited publicly available information on AZD9560. Extensive searches for "AZ960" did not yield specific data related to a compound with this identifier. It is possible that "AZ960" is a typographical error, refers to an early-stage compound with no published data, or is an internal designation not yet disclosed.

This guide will therefore focus on providing a detailed overview of the well-established Janus kinase (JAK) inhibitor, tofacitinib, against which future comparisons with novel compounds like AZD9560 (or the correct identifier) can be made.

# **Tofacitinib: A Detailed Profile**

Tofacitinib is an oral small molecule that acts as a Janus kinase (JAK) inhibitor. It is approved for the treatment of several autoimmune and inflammatory conditions, including rheumatoid arthritis (RA), psoriatic arthritis (PsA), and ulcerative colitis (UC).[1][2]

## **Mechanism of Action**

Tofacitinib functions by inhibiting the activity of Janus kinases, a group of intracellular enzymes crucial for signaling pathways of various cytokines and growth factors involved in hematopoiesis and immune cell function.[1][3] Specifically, tofacitinib shows inhibitory activity against JAK1, JAK2, and JAK3.[4] By blocking these enzymes, tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).







[3][4] This disruption of the JAK-STAT signaling pathway ultimately leads to a reduction in the production of inflammatory mediators and a modulation of the immune response.[4]

The signaling pathway affected by tofacitinib is illustrated below:







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Tofacitinib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scholarsinmedicine.com [scholarsinmedicine.com]
- 4. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: AZD9560 vs. Tofacitinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684624#head-to-head-comparison-of-az960-and-tofacitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com